molecular formula C16H13FN2O3S3 B11256131 3-((4-fluorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide

3-((4-fluorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide

Cat. No.: B11256131
M. Wt: 396.5 g/mol
InChI Key: CGZOGNACYIFUPE-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic compound widely studied for its potential applications in various scientific fields including chemistry, biology, and medicine. The compound features a fluorobenzenesulfonyl group, a thiophene ring, and a thiazole ring, making it structurally complex and interesting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of 4-fluorobenzenesulfonyl chloride with N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide in the presence of a base. Common bases used include triethylamine or pyridine. The reaction often takes place under reflux conditions in an organic solvent such as dichloromethane or toluene.

  • Reaction Step 1: 4-Fluorobenzenesulfonyl chloride + N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide.

  • Reagents/Conditions: Base (e.g., triethylamine), Organic solvent (e.g., dichloromethane), Reflux.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for large-scale production by using continuous flow reactors and automated control of reaction parameters to ensure high yield and purity. Key steps include:

  • High-purity starting materials.

  • Controlled addition of reagents.

  • Efficient separation and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide undergoes several types of chemical reactions:

  • Oxidation: The thiophene and thiazole rings can undergo oxidation, forming sulfoxides or sulfones.

  • Reduction: The sulfonyl group can be reduced to a sulfide.

  • Substitution: Halogen atoms in the fluorobenzene ring can be substituted with nucleophiles.

Common Reagents and Conditions

  • Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

  • Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or thiols.

Major Products

  • Oxidation Products: Sulfoxides or sulfones.

  • Reduction Products: Sulfides.

  • Substitution Products: Derivatives with nucleophilic groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Fluorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is used as a building block in the synthesis of more complex molecules.

Biology

In biology, it can serve as a tool to study protein interactions due to its ability to form stable complexes with certain biological molecules.

Medicine

In medicine, it shows potential as a therapeutic agent owing to its unique structural properties, which could lead to the development of new drugs, particularly in the treatment of diseases where sulfonamides and thiazoles have proven efficacy.

Industry

In the industry, this compound might be explored for use in the development of novel materials or as a catalyst in various chemical processes.

Mechanism of Action

The precise mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modifying their activity and thus altering cellular pathways. For instance, the sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the thiazole ring can interact with specific protein domains.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide: Similar structure but with a methyl group instead of a fluorine atom.

  • 3-(4-Chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide: Chlorine substituent instead of fluorine.

Unique Features

The uniqueness of 3-(4-fluorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide lies in its fluorine substituent, which can significantly affect the compound’s biological activity and chemical reactivity, often enhancing its stability and affinity for specific molecular targets.

And there you have it, a detailed dive into the world of 3-(4-fluorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide. A compound as intriguing in structure as in its potential applications. Let's talk through more of this together!

Properties

Molecular Formula

C16H13FN2O3S3

Molecular Weight

396.5 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C16H13FN2O3S3/c17-11-3-5-12(6-4-11)25(21,22)9-7-15(20)19-16-18-13(10-24-16)14-2-1-8-23-14/h1-6,8,10H,7,9H2,(H,18,19,20)

InChI Key

CGZOGNACYIFUPE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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